Platinum(IV) sulfide

band gap engineering optoelectronics 2D semiconductors

Platinum(IV) sulfide (PtS₂, CAS 12038-21-0) is a Group 10 transition metal dichalcogenide (TMD) that crystallizes in the layered CdI₂-type structure (space group P3m1) and exhibits intrinsic semiconducting behavior—a property that fundamentally distinguishes it from the vast majority of platinum compounds, which are metallic. Its indirect band gap is exceptionally tunable with layer number, spanning from ~0.25 eV in bulk to ~1.6 eV in monolayer form, while its charge-carrier mobility in few-layer field-effect transistors exceeds 62.5 cm² V⁻¹ s⁻¹ with an on/off ratio surpassing 10⁶.

Molecular Formula PtS2
Molecular Weight 259.2 g/mol
Cat. No. B8136801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(IV) sulfide
Molecular FormulaPtS2
Molecular Weight259.2 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Pt+4]
InChIInChI=1S/Pt.2S/q+4;2*-2
InChIKeyQKYBXDISNPADCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(IV) Sulfide (PtS₂) for Advanced Semiconductor, Catalysis, and Thermoelectric Procurement: Core Material Identity and Benchmarking Context


Platinum(IV) sulfide (PtS₂, CAS 12038-21-0) is a Group 10 transition metal dichalcogenide (TMD) that crystallizes in the layered CdI₂-type structure (space group P3m1) and exhibits intrinsic semiconducting behavior—a property that fundamentally distinguishes it from the vast majority of platinum compounds, which are metallic [1]. Its indirect band gap is exceptionally tunable with layer number, spanning from ~0.25 eV in bulk to ~1.6 eV in monolayer form, while its charge-carrier mobility in few-layer field-effect transistors exceeds 62.5 cm² V⁻¹ s⁻¹ with an on/off ratio surpassing 10⁶ [1][2]. PtS₂ is chemically inert toward water, HCl, and H₂SO₄, dissolves only in hot HNO₃ or aqua regia, and maintains structural stability under inert atmosphere up to ~800 °C before decomposing through sulfur loss [3][4]. These attributes position PtS₂ as a distinct procurement candidate within the broader TMD family, separate from the more extensively studied Group 6 MoS₂/WS₂ and from its platinum-chalcogenide siblings PtS, PtSe₂, and PtTe₂.

Why Platinum(IV) Sulfide Cannot Be Replaced by Generic PtS, PtSe₂, or MoS₂ in Critical Performance Specifications


Generic substitution of PtS₂ with other platinum sulfides or Group 6 TMDs fails because PtS₂ occupies a unique and narrow region of electronic-structure space. PtS (platinum monosulfide) adopts a non-layered, tetragonal structure and is thermodynamically more stable than PtS₂ under typical growth conditions, requiring precisely engineered sulfur overpressure to synthesize phase-pure PtS₂ thin films [1]. Unlike semiconducting PtS₂, PtS is a metallic conductor with fundamentally different charge-transport and catalytic behavior [1]. Within the platinum dichalcogenide series, PtSe₂ is semimetallic and PtTe₂ is metallic, whereas only PtS₂ retains a genuinely semiconducting gap across all thicknesses [2]. Group 6 TMDs such as MoS₂, while semiconducting, exhibit band gaps that are less tunable with layer number, lower carrier mobilities in typical device configurations, and vastly different electrocatalytic overpotentials for hydrogen evolution [3][4]. These structural, electronic, and catalytic divergences mean that swapping PtS₂ for a nominal analog without re-optimizing the entire device or process architecture will result in quantitatively predictable—and often unacceptable—performance penalties.

Platinum(IV) Sulfide Comparative Performance Evidence: Quantified Differentiation Against PtSe₂, PtTe₂, PtO₂, Crystalline PtS₂, MoS₂, and SnS₂


Layer-Dependent Band Gap Tunability: PtS₂ vs. PtSe₂ and PtTe₂

PtS₂ exhibits the widest band gap tunability among layered platinum dichalcogenides. First-principles DFT calculations show that monolayer (1L) 1T-PtS₂ possesses an indirect band gap of 1.68 eV, while bulk PtS₂ narrows to 0.25 eV—a tunability range of 1.43 eV [1]. Experimental optical spectroscopy confirms monolayer PtS₂ band gap of ~1.6 eV decreasing to 0.25 eV in bulk [1][2]. In direct comparison within the same computational framework, monolayer PtSe₂ has a band gap of 1.18 eV and monolayer PtTe₂ only 0.40 eV [1]. The monolayer band gap of PtS₂ is thus 0.50 eV (42%) larger than PtSe₂ and 1.28 eV (320%) larger than PtTe₂, providing a significantly broader design space for optoelectronic and transistor applications spanning the visible to near-infrared spectral regions.

band gap engineering optoelectronics 2D semiconductors

Hydrogen Evolution Reaction (HER) Overpotential: Amorphous PtS₂ vs. Crystalline PtS₂ and MoS₂

The HER electrocatalytic activity of PtS₂ is strongly phase-dependent. In a direct comparison under identical conditions (0.5 M H₂SO₄, three-electrode cell, vs. RHE), amorphous PtS₂ achieves an overpotential of 0.30 V at −10 mA cm⁻², whereas crystalline PtS₂ requires 0.70 V—a 0.40 V (57%) reduction [1]. Following electrochemical reduction pre-treatment, which removes oxidized sulfate groups and exposes Pt⁰ active sites, the amorphous phase reaches an overpotential of only 0.17 V at the same current density, representing a 0.53 V (76%) improvement over untreated crystalline PtS₂ [1]. For procurement context, pristine MoS₂—the most widely studied non-precious HER catalyst—typically exhibits overpotentials in the range of 0.20–0.30 V after extensive nanostructuring and phase engineering, meaning electrochemically activated amorphous PtS₂ can match or exceed the best MoS₂ catalysts while leveraging platinum's intrinsic activity [2].

electrocatalysis hydrogen evolution reaction water splitting

Room-Temperature Thermoelectric Figure of Merit (ZT): PtS₂ vs. PtO₂ and PtSe₂ Monolayers

Among 2D platinum dichalcogenide and oxide monolayers, PtS₂ delivers the second-highest thermoelectric figure of merit at 300 K. First-principles ballistic-transport calculations yield a ZT of 1.42 for PtS₂, compared to 0.94 for PtO₂ and 0.84 for PtSe₂ under identical computational conditions [1]. This represents a 51% advantage over PtO₂ and a 69% advantage over PtSe₂. The high ZT of PtS₂ arises from a combination of nearly degenerate conduction-band valleys (enhancing the Seebeck coefficient and electrical conductivity) and intrinsically low lattice thermal conductivity, calculated in the range of 0.207–0.643 W m⁻¹ K⁻¹ for the 2D PtX₂ monolayer family [1]. Importantly, PtS₂ retains a ZT of 1.29 even under 1% tensile strain, demonstrating robustness against lattice deformation [1]. All four compounds (PtS₂, PtSe₂, PtTe₂, PtO₂) were evaluated within a single study using the same methodology, ensuring internal comparability.

thermoelectricity energy harvesting 2D materials

Ultrasensitive NO₂ Gas Detection Limit: PtS₂ vs. SnS₂ and Other Metal Sulfide Chemiresistors

Few-layer PtS₂ chemiresistive gas sensors achieve an experimental NO₂ detection limit of approximately 0.4 ppb at room temperature, as demonstrated on wafer-scale thin films synthesized via a modified chemical vapor deposition process [1]. This is among the lowest reported detection limits for any 2D material-based NO₂ sensor operating at ambient temperature. For comparison, pristine SnS₂—a widely studied layered metal sulfide gas-sensing material—requires elevated operating temperatures to reach a 30 ppb detection limit, while optimized room-temperature SnS₂ nanopetal sensors achieve detection limits in the range of 5–50 ppb [2][3]. The PtS₂ detection limit is therefore at least 12.5× lower than the best room-temperature SnS₂ sensors (5 ppb) and approximately 75× lower than SnS₂ sensors requiring thermal activation [1][2][3]. The sub-ppb sensitivity of PtS₂ is attributed to its ambipolar semiconducting character and high surface-to-volume ratio in the layered morphology, which facilitates charge-transfer interactions with electron-withdrawing NO₂ molecules [1].

gas sensing NO₂ detection environmental monitoring

Field-Effect Transistor Electron Mobility and On/Off Ratio: PtS₂ vs. Monolayer MoS₂

Few-layer PtS₂ field-effect transistors (FETs) fabricated on Al₂O₃/Si substrates via standard electron-beam lithography exhibit electron mobility exceeding 62.5 cm² V⁻¹ s⁻¹ and an ultrahigh on/off current ratio above 10⁶ at room temperature [1]. Temperature-dependent transport measurements reveal a direct metal–insulator transition mechanism and phonon-limited carrier scattering, confirming intrinsic semiconducting behavior [1]. In comparison, monolayer MoS₂ FETs—the benchmark 2D semiconductor for nanoelectronics—typically achieve field-effect mobilities of 10–18 cm² V⁻¹ s⁻¹ in back-gated configurations on SiO₂ without high-κ capping layers, with optimized few-layer MoS₂ reaching ~70 cm² V⁻¹ s⁻¹ only in 5–10 layer devices with specialized contact engineering [2][3]. The PtS₂ mobility therefore represents a 3–6× improvement over the typical monolayer MoS₂ baseline, while maintaining a competitive on/off ratio. Additionally, PtS₂ demonstrates broadband photodetection from visible (830 nm) to mid-infrared wavelengths with a photoresponse time of 175 μs—a combination not achievable with MoS₂, whose band gap limits detection to wavelengths shorter than ~680 nm [1].

field-effect transistor carrier mobility nanoelectronics

High-Impact Procurement Scenarios for Platinum(IV) Sulfide Derived from Quantitative Differentiation Evidence


Room-Temperature Sub-ppb NO₂ Gas Sensors for Industrial Safety and Urban Air Quality Monitoring

Procure PtS₂ thin films or few-layer flakes for chemiresistive NO₂ sensors requiring a detection limit of ~0.4 ppb without sensor heating [1]. This application leverages the experimentally validated sub-ppb sensitivity of wafer-scale PtS₂ at ambient temperature, which is at least 12.5× more sensitive than the best room-temperature SnS₂ alternatives (5 ppb detection limit) [2]. Deploy in battery-powered wireless sensor networks for petrochemical facilities, underground mining operations, and urban air quality stations where heated sensors (required by SnS₂ for optimal performance) pose ignition risks or consume excessive power. The ambipolar semiconducting nature and high surface-area layered morphology of PtS₂ are the mechanistic drivers of this performance [1].

High-Mobility, Broadband Photodetector Transistors for Visible-to-Mid-Infrared Optoelectronics

Source few-layer PtS₂ crystals or CVD-grown films for back-gated FETs and photodetectors requiring electron mobility >62.5 cm² V⁻¹ s⁻¹, on/off ratio >10⁶, and spectral coverage from visible (830 nm) to mid-infrared wavelengths with 175 μs photoresponse time [1]. This scenario is directly supported by the experimental FET and photodetector characterization data, which show PtS₂ outperforming monolayer MoS₂ in mobility by a factor of 3–6× while extending the detection wavelength beyond MoS₂'s ~680 nm cutoff into the mid-IR [1][2]. Target applications include thermal imaging focal-plane arrays, free-space optical communication receivers, and spectroscopic gas analyzers where broad spectral coverage and fast response are simultaneously required.

Amorphous PtS₂ Electrocatalytic Cathodes for Green Hydrogen Production

Procure amorphous-phase PtS₂ or electrochemically reduced amorphous PtS₂ for HER cathodes in acidic water electrolyzers. The quantitative evidence demonstrates that amorphous PtS₂ achieves a HER overpotential of 0.30 V at 10 mA cm⁻²—0.40 V lower than crystalline PtS₂ (0.70 V) under identical conditions—and electrochemically reduced amorphous PtS₂ further reduces the overpotential to 0.17 V [1]. This 76% overpotential reduction relative to crystalline PtS₂ translates directly to lower cell voltage and reduced electricity consumption per kg of H₂ produced. When benchmarked against state-of-the-art nanostructured MoS₂ catalysts (typically 0.20–0.30 V overpotential), activated amorphous PtS₂ is competitive while offering the potential for lower platinum loading through atomic-layer deposition or sputtering techniques [1][2]. This scenario is most relevant for proton-exchange membrane (PEM) electrolyzer manufacturers and electrochemical hydrogen compressor developers.

Room-Temperature Thermoelectric Energy Harvesting Modules for Ambient Waste-Heat Recovery

Source monolayer or few-layer PtS₂ for thin-film thermoelectric generators targeting room-temperature operation. First-principles calculations predict a ZT of 1.42 for PtS₂ monolayers at 300 K—exceeding the ZT = 1.0 practical viability threshold by 42% and outperforming PtO₂ (ZT = 0.94) and PtSe₂ (ZT = 0.84) monolayers by 51% and 69%, respectively, within the same computational framework [1]. The high ZT arises from degenerate band valleys and intrinsically low lattice thermal conductivity (0.207–0.643 W m⁻¹ K⁻¹) [1]. The ZT remains at 1.29 under 1% tensile strain, indicating tolerance to mechanical deformation in flexible device architectures [1]. Target deployments include self-powered wearable electronics, wireless sensor nodes in industrial IoT networks, and micro-scale energy harvesters for implantable medical devices where small temperature gradients (<10 K) are the only available energy source.

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